

# Comparative analysis of SIRT5 activators and inhibitors

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## Compound of Interest

Compound Name: *SIRT5 inhibitor 2*

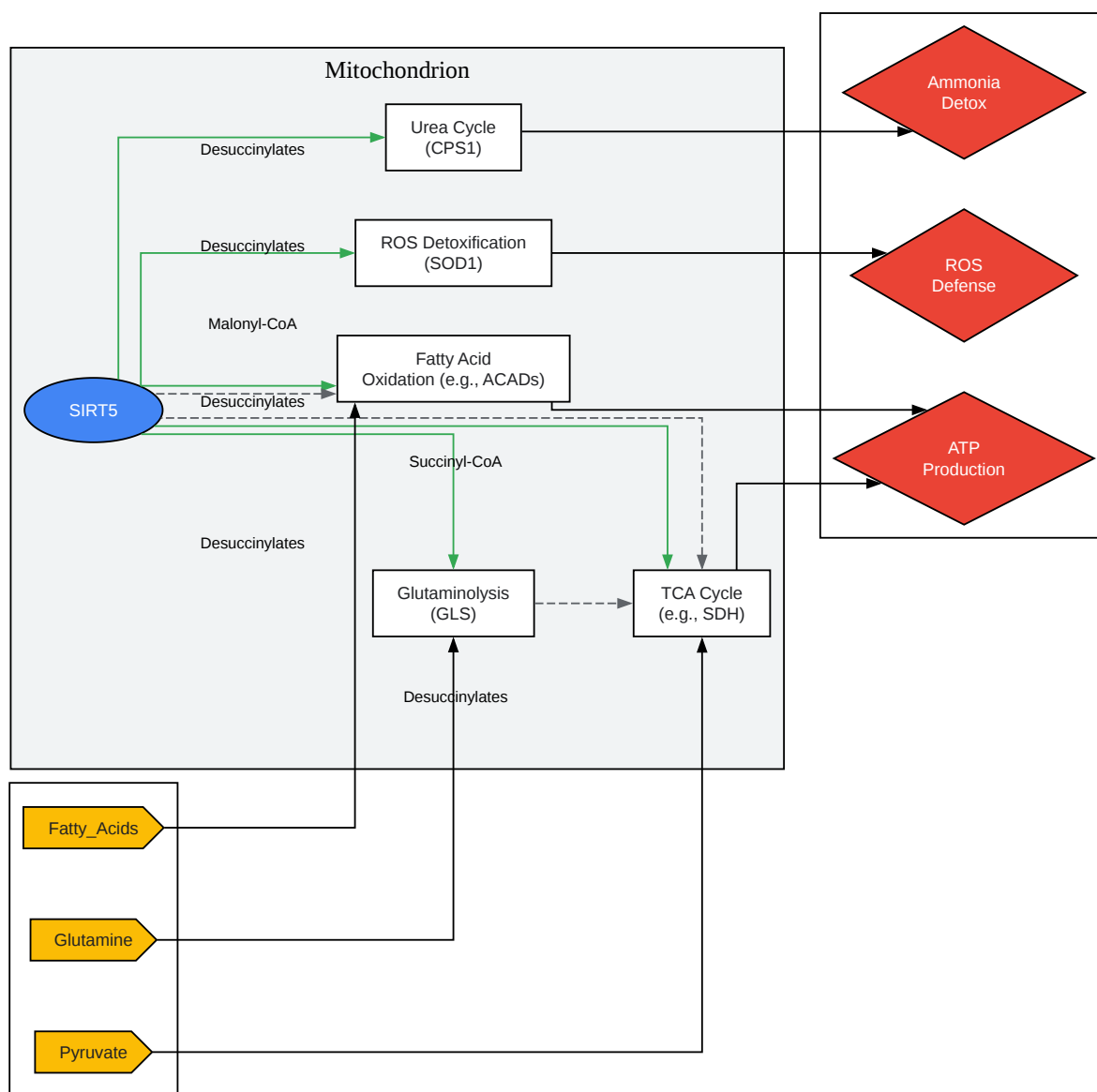
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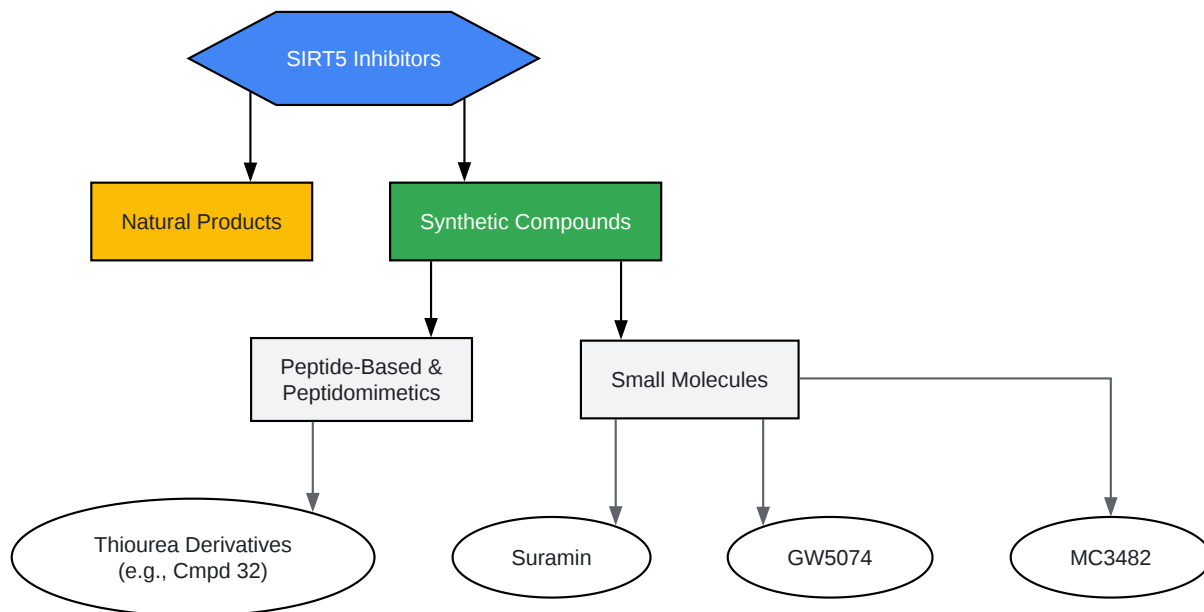
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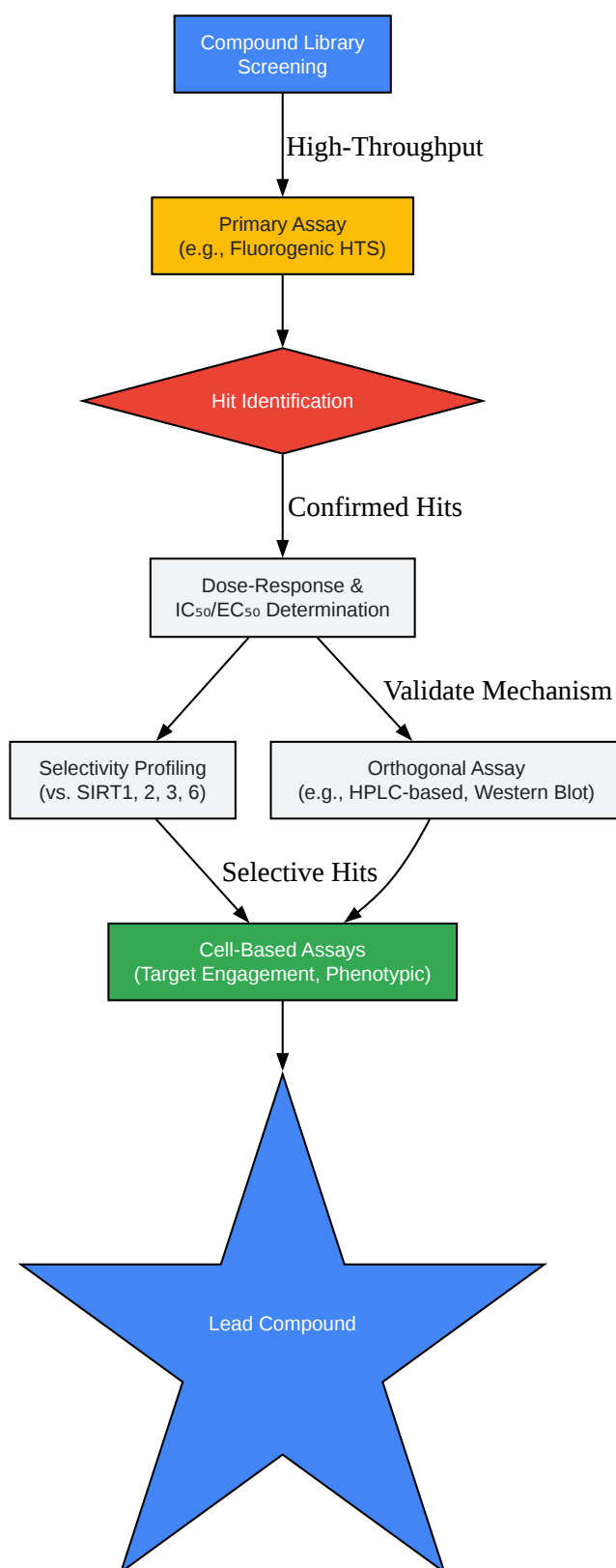
## Key Signaling Pathways Regulated by SIRT5

SIRT5 modulates numerous metabolic pathways by deacetylating key enzymes, thereby altering their activity. For instance, it desuccinylates and activates superoxide dismutase 1 (SOD1) and deglutarylates and activates glucose-6-phosphate dehydrogenase (G6PD), both of which are crucial for mitigating oxidative stress.[2][4] In the context of cancer, SIRT5's role is complex; it can act as a tumor promoter by enhancing glutaminolysis through the stabilization of glutaminase (GLS) or by activating pathways like the mitogen-activated protein kinase (MAPK) pathway.[1]

Below is a diagram illustrating the central role of SIRT5 in mitochondrial metabolism and ROS defense.







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